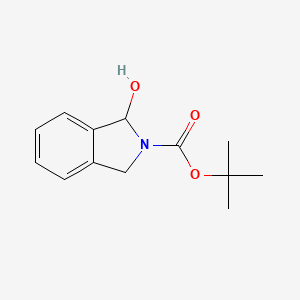

tert-Butyl 1-hydroxyisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC18303301

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3 |

| Standard InChI Key | MHWOGQIKSLLULM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a fused bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring (isoindoline). The hydroxyl group at the 1-position introduces polarity and hydrogen-bonding capacity, while the Boc group at the 2-position enhances steric bulk and protects the amine during synthetic transformations. The molecular formula CHNO corresponds to a monoisotopic mass of 235.1208 g/mol, with a calculated exact mass of 235.1208.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O |

| InChIKey | MHWOGQIKSLLULM-UHFFFAOYSA-N |

| PubChem CID | 56849681 |

Stereochemical Considerations

While the compound lacks chiral centers, the hydroxyl group’s position on the isoindoline ring influences its conformational flexibility. Computational models suggest that intramolecular hydrogen bonding between the hydroxyl and carboxylate oxygen may stabilize specific rotamers, though experimental validation remains pending .

Synthesis and Manufacturing

Example Protocol for Analogous Compounds

A modified procedure for tert-butyl 4-hydroxyisoindoline-2-carboxylate synthesis (CAS 871013-92-2) illustrates potential applicability:

-

Starting Material: N-Boc-isoindoline-4-boronic acid pinacol ester (1.2 g, 3.48 mmol).

-

Reagents: Hydrogen peroxide (20 mL) and ammonium chloride (188 mg, 3.48 mmol) in THF/water.

-

Conditions: Stirring at 19°C for 16 hours.

-

Workup: Quenching with NaSO, extraction with EtOAc, and solvent removal.

Table 2: Representative Synthesis Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 19°C |

| Reaction Time | 16 hours |

| Solvent System | THF/water |

| Key Reagents | HO, NHCl |

Physicochemical Properties

Thermal and Solubility Profiles

Predicted properties for the structurally similar 5-hydroxy isomer (CAS 226070-47-9) suggest:

-

Boiling Point: 372.9 ± 42.0°C

-

Density: 1.205 ± 0.06 g/cm

-

pKa: 10.18 ± 0.20 (hydroxyl proton) .

These values imply moderate thermal stability and limited aqueous solubility, consistent with the compound’s hydrophobic tert-butyl group.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(O-H) ~3200–3600 cm, ν(C=O) ~1700 cm, and aromatic C-H stretches ~3000 cm.

-

NMR: H NMR of the 4-hydroxy analog shows signals at δ 7.19–7.11 (m, 1H), 6.83–6.68 (m, 2H), and 4.78–4.63 (m, 2H), with tert-butyl protons at δ 1.42 (s, 9H) .

Applications in Research

Pharmaceutical Intermediate

The Boc-protected hydroxyisoindoline scaffold is prevalent in kinase inhibitor and protease modulator development. For example, similar structures are employed in synthesizing PARP inhibitors and antipsychotic agents .

Materials Science

The compound’s rigid aromatic core and functional groups make it a candidate for metal-organic frameworks (MOFs) or polymer crosslinkers, though published studies are currently lacking.

| Supplier | Purity | Packaging | Price |

|---|---|---|---|

| American Custom Chem | 95% | 5 mg | $497.26 |

| Matrix Scientific | Not listed | Variable | Inquire |

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluating bioactivity in cancer, neurodegenerative, and inflammatory assays.

-

Toxicology Studies: Acute and chronic toxicity profiling to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume